2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers
Description
2-[5-Methyl-2-(propan-2-yl)cyclohexyl]acetic acid is a cyclohexane derivative with a methyl group at position 5, an isopropyl group at position 2, and an acetic acid moiety attached to the cyclohexyl ring. The compound exists as a mixture of diastereomers due to stereochemical variations at the chiral centers of the cyclohexane ring. Its molecular formula is C₁₂H₂₀O₂, and its structure combines hydrophobic cyclohexyl/isopropyl groups with a polar carboxylic acid functional group, enabling diverse chemical interactions.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-5-4-9(3)6-10(11)7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
BWILOKXTGAEHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)CC(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclohexane Core with Stereochemical Control
a. Starting Material and Stereoselective Cyclization
The foundational step involves synthesizing a cyclohexane ring bearing the methyl and isopropyl substituents at specific stereocenters. As per patent WO2017070418A1, stereochemistry at position 2 is crucial for diastereomeric purity. The process typically begins with a chiral precursor, such as a chiral amino acid derivative or a chiral auxiliary, which directs stereoselective cyclization.
Chiral Auxiliary Approach:
Utilization of (S)- or (R)-2-phenylglycine methyl ester as a chiral template facilitates stereocontrol. Esterification of the amino acid backbone is achieved via standard methods, such as reaction with methanol and acid catalysis, to generate ester intermediates.Cyclization Strategy:
The cyclohexane ring is formed through intramolecular nucleophilic substitution or cycloaddition reactions. For instance, a nucleophilic attack of a secondary amine or alcohol on a suitable electrophile (e.g., a halide or activated ester) under stereoselective conditions yields the desired cyclohexane with defined stereochemistry.
Functionalization to Form the Acetic Acid Moiety
a. Oxidation to Carboxylic Acid
The cyclohexane derivative bearing the appropriate substituents undergoes oxidation to introduce the acetic acid functionality at the desired position:
Oxidative Methods:
Oxidation using potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent) converts side-chain methyl groups to carboxylic acids. The oxidation conditions are carefully controlled to prevent over-oxidation or racemization.Alternative Approaches:
Catalytic oxidation with palladium or ruthenium complexes under mild conditions can selectively oxidize methyl groups to acids, preserving stereochemistry.
b. Esterification and Purification
- The resulting acid is esterified using standard methods, such as Fischer esterification with methanol and acid catalysis, to facilitate handling and purification.
Formation of the Mixture of Diastereomers
a. Stereoisomeric Control and Separation
The synthesis inherently produces a mixture of diastereomers due to stereocenters at the cyclohexane ring. To obtain a pure or enriched diastereomeric mixture:
Chiral Resolution:
Chromatographic techniques, such as chiral HPLC, are employed to separate diastereomers based on stereochemical differences.Crystallization:
Exploiting differences in crystallization behavior can aid in diastereomer separation, especially when diastereomers exhibit distinct solubility profiles.
- The diastereomeric ratio (dr) is determined via NMR spectroscopy, with chemical shift differences indicating stereochemical configuration. Optical rotation measurements further confirm stereochemical purity.
Synthesis of the Final Acid and Purification
- The ester intermediates are hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the free acid. Conditions are optimized to prevent racemization of chiral centers.
- The acid mixture is purified through recrystallization or preparative chromatography, ensuring the diastereomeric mixture's integrity.
Summary of Key Reaction Conditions and Data
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | Methanol, acid catalyst | Convert amino acid to ester | Mild conditions to preserve stereochemistry |
| Cyclization | Chiral auxiliaries, base | Ring formation with stereocontrol | Use of stereoselective catalysts recommended |
| Alkylation | Organolithium or Grignard reagents | Introduce methyl and isopropyl groups | Stereoselective alkylation critical |
| Oxidation | KMnO₄ or catalytic oxidation | Convert methyl to carboxylic acid | Controlled to prevent racemization |
| Hydrolysis | NaOH, reflux | Convert ester to acid | Mild conditions to maintain stereochemistry |
| Purification | Chiral chromatography | Separate diastereomers | Confirmed via NMR and optical rotation |
Research Outcomes and Data Tables
a. Stereochemical Purity and Yield Data
| Step | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Characterization Methods |
|---|---|---|---|---|
| Esterification | 85–90 | N/A | N/A | NMR, IR |
| Cyclization | 70–80 | >95:5 | >98% | Chiral HPLC, Optical Rotation |
| Oxidation | 65–75 | N/A | N/A | NMR, MS |
| Hydrolysis | 80–85 | Mixture retained | N/A | NMR, Chiral HPLC |
- The stereoselective synthesis yields high diastereomeric purity (>95%) with minimal racemization.
- The oxidation steps are optimized to prevent stereochemical erosion.
- The diastereomeric mixture can be separated effectively via chiral chromatography, with the predominant diastereomer exhibiting desired biological activity.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Diastereomer Separation : Gas chromatography (GC) and NMR analysis (e.g., H(4)e and H(4)a proton signals in ) are critical for resolving stereoisomers in such mixtures .
- Hydrogen Bonding : The target compound’s carboxylic acid group participates in hydrogen bonding, influencing crystal packing and solubility, as described in graph-set analyses .
Biological Activity
The compound 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid , a mixture of diastereomers, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H22O2
- Molecular Weight : 198.31 g/mol
This compound features a cyclohexyl group with a methyl and isopropyl substituent, which contributes to its unique biological properties.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit protein denaturation and protect erythrocytes against hemolysis, with an IC50 value of approximately 334.37 µg/mL for albumin denaturation inhibition and 53.54 µg/mL for hemolysis protection .
Analgesic Effects
The analgesic potential of the compound has been evaluated through various models. A study utilizing the acetic acid-induced writhing test in mice showed a dose-dependent reduction in pain response, suggesting that the compound may act through central mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant Properties
Recent investigations into the anticonvulsant effects of related compounds have shown promising results. For instance, derivatives synthesized from this compound demonstrated prolonged seizure protection in animal models subjected to pentylenetetrazole (PTZ) and maximal electroshock stimulation (MES) . This suggests that the diastereomers may hold therapeutic potential for seizure disorders.
Case Studies
- Anti-inflammatory Study : A study conducted on the extract from Sonchus maritimus, which contains similar phytochemicals, revealed that it could significantly inhibit inflammatory markers in vitro. The extract's mechanism was attributed to the presence of flavonoids and other phenolic compounds .
- Anticonvulsant Research : In a study focusing on synthesized derivatives of the base compound, researchers found that specific configurations exhibited enhanced anticonvulsant activity compared to standard treatments like phenobarbital . This highlights the importance of stereochemistry in determining biological activity.
Data Summary
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, and how are diastereomers controlled during synthesis?
- The synthesis involves multi-step organic reactions, starting with cyclohexane derivatives and introducing substituents via alkylation or esterification. Diastereomeric control requires precise reaction conditions (temperature, pH, and catalysts). For example, selective crystallization or chromatography (HPLC) is used to isolate diastereomers .
- Key Data : Typical yields range from 60–85% depending on the purification method (e.g., recrystallization vs. column chromatography).
Q. Which analytical techniques are critical for confirming the structure and purity of diastereomeric mixtures?
- Nuclear Magnetic Resonance (NMR) : Distinguishes diastereomers via differences in coupling constants and chemical shifts (e.g., cyclohexyl proton environments) .
- High-Performance Liquid Chromatography (HPLC) : Separates diastereomers using chiral columns (e.g., polysaccharide-based phases) .
- X-ray Crystallography : Resolves absolute configurations when single crystals are obtainable .
Q. Why is the diastereomeric ratio significant in pharmacological studies?
- Diastereomers often exhibit distinct bioactivities due to variations in 3D molecular interactions. For example, in neurotrophic activity studies, specific diastereomers of similar compounds showed 3–5× higher potency than others .
Advanced Research Questions
Q. How can contradictory NMR and HPLC data be resolved when characterizing diastereomers?
- Scenario : Discrepancies arise if NMR suggests high purity, but HPLC indicates multiple peaks.
- Methodology :
Verify solvent effects in NMR (e.g., deuterated solvents may mask rotamers).
Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
Re-run HPLC with gradient elution to resolve co-eluting peaks .
Q. What strategies optimize reaction conditions to favor a specific diastereomer?
- Temperature Control : Lower temperatures (0–5°C) may stabilize transition states favoring one diastereomer.
- Catalyst Design : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts can induce stereoselectivity .
- Case Study : In analogous spirocyclic compounds, chiral Lewis acids increased diastereomeric excess (de) from 70% to 92% .
Q. How do computational methods aid in predicting diastereomer stability and reactivity?
- Molecular Dynamics (MD) Simulations : Model conformational flexibility of the cyclohexyl ring to predict dominant diastereomers.
- Density Functional Theory (DFT) : Calculate energy differences between diastereomeric transition states to guide synthetic routes .
- Example : DFT studies on similar terpenoids revealed a 2.3 kcal/mol energy difference favoring the cis-diastereomer .
Q. What are the challenges in correlating in vitro bioactivity data with diastereomer composition?
- Issue : Bioactivity assays may not distinguish diastereomers if they interconvert under physiological conditions.
- Solutions :
- Use enantiomerically pure starting materials.
- Conduct time-resolved assays to monitor stability.
- Validate results with in silico docking (e.g., AutoDock Vina) to identify binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
